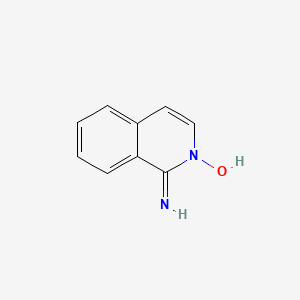
1-Isoquinolinamine, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isoquinolinamine, 2-oxide is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the amine and oxide functional groups in this compound makes it a compound of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isoquinolinamine, 2-oxide typically involves the oxidation of 1-Isoquinolinamine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the oxide derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isoquinolinamine, 2-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide back to the parent amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) for converting the amine to a halide derivative.
Major Products:
Oxidation: Higher oxidized isoquinoline derivatives.
Reduction: 1-Isoquinolinamine.
Substitution: Isoquinoline halides and other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Isoquinolinamine, 2-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Isoquinolinamine, 2-oxide involves its interaction with various molecular targets. The amine and oxide functional groups can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparación Con Compuestos Similares
1-Isoquinolinamine: The parent compound without the oxide group.
2-Isoquinolinamine: An isomer with the amine group at a different position.
Isoquinoline: The basic heterocyclic structure without any functional groups.
Uniqueness: 1-Isoquinolinamine, 2-oxide is unique due to the presence of both amine and oxide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The oxide group can enhance its ability to participate in oxidation-reduction reactions and interact with biological targets.
Propiedades
Número CAS |
55417-75-9 |
|---|---|
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-hydroxyisoquinolin-1-imine |
InChI |
InChI=1S/C9H8N2O/c10-9-8-4-2-1-3-7(8)5-6-11(9)12/h1-6,10,12H |
Clave InChI |
BEDQWESNFLSYCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN(C2=N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



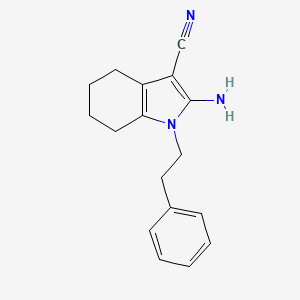
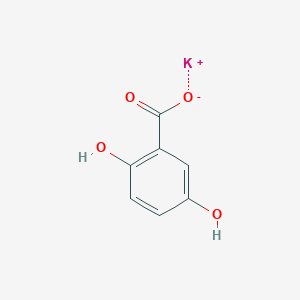
![5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro-](/img/structure/B14631140.png)
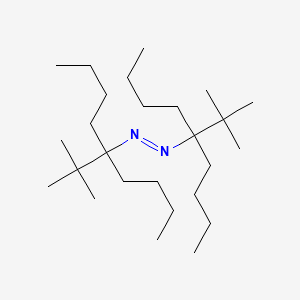

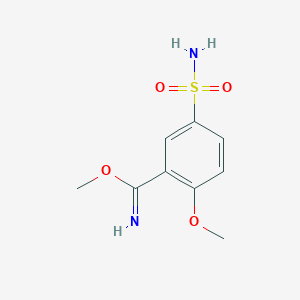
![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)
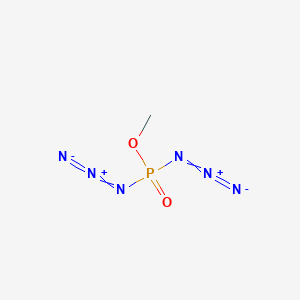
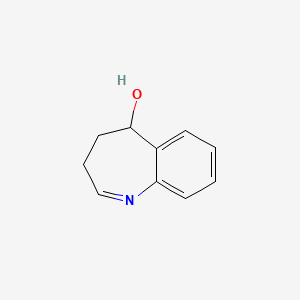

![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)
![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)

